2,4-Bis(chloromethyl)toluene

Descripción

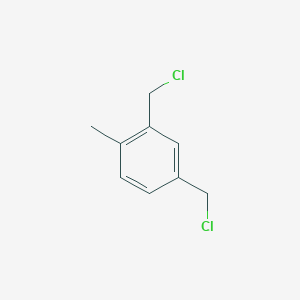

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-bis(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCWYAWNOIYUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062614 | |

| Record name | 2,4-Bis(chloromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2735-05-9 | |

| Record name | 2,4-Bis(chloromethyl)toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2735-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002735059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-bis(chloromethyl)-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(chloromethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(chloromethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Bis Chloromethyl Toluene and Analogues

Regioselective Chloromethylation of Toluene (B28343) Derivatives

The direct introduction of chloromethyl groups onto a toluene scaffold is primarily achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis. The regioselectivity of this reaction is dictated by the directing effects of the methyl group, which activates the ortho and para positions for electrophilic attack.

Advanced Friedel-Crafts Protocols for Aromatic Compounds

The Blanc chloromethylation, a specific variant of the Friedel-Crafts reaction, is the most common method for synthesizing chloromethylated arenes. alfa-chemistry.com This reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. alfa-chemistry.com The process aims to introduce one or more chloromethyl (-CH₂Cl) groups onto the aromatic ring. For toluene, this reaction can yield a mixture of isomers, including 2-chloromethyltoluene, 4-chloromethyltoluene, and the desired 2,4-bis(chloromethyl)toluene.

The efficacy of the chloromethylation reaction is highly dependent on the catalytic system employed. Lewis acids are the most traditional and widely used catalysts for this transformation. researchgate.net

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and iron(III) chloride (FeCl₃) are effective in promoting the reaction. researchgate.netunive.itgoogle.com Zinc chloride is a particularly common and effective catalyst, often used in hydrochloric acid solutions. researchgate.netsid.ir The mechanism involves the Lewis acid activating formaldehyde to form an electrophilic species that then attacks the aromatic ring. alfa-chemistry.com To enhance the process, catalyst regenerators like silicon tetrachloride or titanium tetrachloride can be added to the reaction mixture. google.com Research has shown that among AlCl₃, ZnCl₂, FeCl₃, and SnCl₄, FeCl₃ exhibits the highest catalytic activity for the chloromethylation of toluene using formaldehyde and HCl. google.com

Brønsted Acids: Strong Brønsted acids, such as sulfuric acid (H₂SO₄), can also catalyze chloromethylation. unive.it They can assist in the formation and stabilization of the chloromethyl carbocation. researchgate.net However, the use of large quantities of strong acids can lead to unwanted by-product formation. google.com In some protocols, a combination of a Lewis acid (like ZnCl₂) and a Brønsted acid (like H₂SO₄) in an aqueous medium with a phase-transfer catalyst has been shown to give good to excellent yields. researchgate.net

Ionic Liquids: More modern approaches utilize ionic liquids as both solvents and catalysts, offering a "greener" alternative by reducing volatile organic solvents and allowing for catalyst recycling. alfa-chemistry.comgoogle.com Chloroaluminate ionic liquids, for instance, have been successfully used for the chloromethylation of benzene (B151609) and its derivatives with chloromethyl ether, achieving high conversion and selectivity. alfa-chemistry.com These systems can function as dual solvent-catalysts, facilitating the reaction with high efficiency. google.com

Table 1: Comparison of Catalytic Systems in Toluene Chloromethylation

| Catalyst Type | Specific Examples | Key Findings & Selectivity | Citations |

|---|---|---|---|

| Lewis Acids | ZnCl₂, AlCl₃, SnCl₄, FeCl₃ | FeCl₃ showed the highest catalytic activity. ZnCl₂ is highly effective. | researchgate.netgoogle.com |

| Brønsted Acids | H₂SO₄ | Can be used in combination with Lewis acids and phase-transfer catalysts for high yields. | unive.itresearchgate.net |

| Ionic Liquids | Chloroaluminate-based | Act as dual solvent-catalysts, enabling high conversion (85.3%) and selectivity (96.6%). | alfa-chemistry.comgoogle.com |

Data compiled from various studies on toluene chloromethylation.

The source of the hydroxymethyl/chloromethyl group in the Blanc reaction is typically formaldehyde, though its polymeric forms are more commonly used for practical reasons.

Formaldehyde Precursors: Paraformaldehyde and 1,3,5-trioxane (B122180) are the most frequently used precursors. researchgate.netgoogle.com These polymers are stable solids that depolymerize in situ to provide monomeric formaldehyde for the reaction. Using these precursors, which are low in water content, is crucial for the reaction's success. google.com Chloromethyl methyl ether or other alkyl chloromethyl ethers can also be used as the chloromethylating agent. google.com

Reactant Stoichiometry: The ratio of reactants is a critical parameter that controls the degree of chloromethylation. To achieve monochloromethylation, a molar ratio of one to two moles of formaldehyde per mole of the aromatic substrate is generally employed. google.com When a higher degree of substitution is desired, such as in the synthesis of this compound, higher ratios of the formaldehyde precursor to the aromatic compound are necessary. google.com The reaction is sensitive to quenching by oxygen-containing solvents or excess water, which can complex with and deactivate the Lewis acid catalyst. google.com

The choice of solvent can significantly influence the outcome of the chloromethylation reaction, affecting both its rate and the isomeric distribution of the products.

Traditional Solvents: Acetic acid is a common solvent for these reactions. unive.it Other options include chlorinated hydrocarbons and carbon disulfide. google.com In many industrial applications, an excess of the aromatic hydrocarbon itself, such as toluene, is used as the solvent. google.comgoogle.com

Biphasic and Phase-Transfer Systems: To improve selectivity and yield, biphasic systems (aqueous/organic) can be employed. unive.it Carrying out the reaction in a two-phase system with vigorous stirring and the presence of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can lead to high conversion and selectivity for the monochloromethylated products, while minimizing the formation of diarylmethane byproducts. unive.it For instance, the chloromethylation of toluene in a two-phase system with tetraethylammonium (B1195904) bromide as a catalyst showed improved results. unive.it A catalytic system using PEG-800 as a phase-transfer catalyst in an aqueous medium also demonstrated good to excellent yields for the chloromethylation of various aromatic hydrocarbons. researchgate.net

Solvent-Free Conditions: To align with green chemistry principles, solvent-free methods have been developed. tandfonline.com One such protocol involves the chloromethylation of aromatic hydrocarbons with dimethoxymethane (B151124) and chlorosulfonic acid, catalyzed by zinc chloride under solvent-free conditions, proceeding in a mild and efficient manner. tandfonline.com

Formaldehyde Precursors and Reactant Stoichiometry in Chloromethylation.

Radical Halogenation Approaches for Side-Chain Functionalization

An alternative route to this compound involves the free-radical halogenation of the methyl groups of p-xylene (B151628). wikipedia.orgsciencemadness.org This method functionalizes the side chains rather than the aromatic ring. The reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. sciencemadness.orgconicet.gov.ar

The choice between chlorine and bromine as the halogenating agent has a profound impact on the selectivity of the reaction.

Selectivity Principles: Radical bromination is known to be significantly more selective than radical chlorination. conicet.gov.armasterorganicchemistry.com This difference is explained by the Hammond postulate. The hydrogen abstraction step in bromination is endothermic, meaning the transition state resembles the products (the radical intermediate). masterorganicchemistry.com Consequently, the stability differences between primary, secondary, and tertiary radicals are strongly reflected in the transition state energies, leading to high selectivity for the formation of the most stable radical. In contrast, the hydrogen abstraction step in chlorination is exothermic, with an "early" transition state that resembles the reactants. masterorganicchemistry.com As a result, the reaction is less sensitive to the stability of the resulting radical, leading to lower selectivity and mixtures of products. masterorganicchemistry.commasterorganicchemistry.com

Application to Xylene: When halogenating p-xylene, the goal is to add one halogen to each of the two benzylic methyl groups. Due to its lower selectivity, radical chlorination can sometimes provide acceptable yields of the desired bis(chloromethyl) product, whereas the high selectivity of bromination might favor the formation of dibrominated products on a single methyl group under certain conditions. conicet.gov.ar However, for simple benzylic halogenation, bromination is often preferred for its predictability and cleaner reaction profile. sciencemadness.org The reaction of p-xylene with N-chlorosuccinimide (NCS) and a radical initiator can produce 1,4-bis(chloromethyl)benzene (B146612), but may also yield byproducts. conicet.gov.ar

Table 2: Halogenation Selectivity Comparison

| Halogen | Reaction Enthalpy (Hydrogen Abstraction) | Transition State | Selectivity | Key Characteristics | Citations |

|---|---|---|---|---|---|

| Chlorine | Exothermic | Early (Reactant-like) | Low | Faster reaction, less selective, can lead to mixtures of polychlorinated products. | masterorganicchemistry.commasterorganicchemistry.com |

| Bromine | Endothermic | Late (Product-like) | High | Slower reaction, highly selective for the most stable radical position. | sciencemadness.orgmasterorganicchemistry.com |

Application of N-Chlorosuccinimide (NCS) as a Chlorinating Agent

N-Chlorosuccinimide (NCS) is a widely utilized reagent for chlorination reactions in organic synthesis. organic-chemistry.orgcommonorganicchemistry.com It serves as a source of chlorine for radical reactions and various electrophilic additions, presenting a solid and more manageable alternative to gaseous chlorine. organic-chemistry.orgcommonorganicchemistry.com The N-Cl bond in NCS is highly reactive, allowing it to function as a source of "Cl+". wikipedia.org

In the context of synthesizing bis(chloromethyl)arenes, radical chlorination using NCS is a notable, albeit less common, method compared to radical bromination with N-bromosuccinimide (NBS). conicet.gov.ar It is a known principle that radical chlorination exhibits lower selectivity than bromination. conicet.gov.ar This characteristic can be advantageous in scenarios where the methyl groups on an aromatic ring possess different reactivities due to electronic or steric influences. conicet.gov.ar For a precursor like 2,4-dimethyltoluene, where the methyl groups are electronically distinct, NCS-mediated radical chlorination could theoretically provide a viable route to this compound. conicet.gov.ar

However, the application of NCS for the chlorination of methyl groups on aromatic rings can lead to challenges. Reactions often produce a mixture of mono-, di-, and even polychlorinated compounds, from which the desired dichloride can be difficult to isolate. conicet.gov.ar For instance, studies on the chlorination of nitrogen-containing heterocycles like 2,5-lutidine with NCS have reported low to moderate yields of the desired bis(chloromethyl) product, alongside the formation of trichlorinated byproducts. conicet.gov.ar The reaction is typically initiated using a radical initiator, such as benzoyl peroxide (BPO), and may be promoted by heat or UV irradiation. conicet.gov.ar

The reaction conditions for NCS chlorination are critical. Solvents like tetrachloromethane or chlorobenzene (B131634) are often employed, and the reaction may be conducted at the reflux temperature of the solvent. conicet.gov.ar The choice of initiator and reaction temperature are key parameters that influence the product distribution and yield. conicet.gov.ar

Novel Synthetic Routes to this compound and its Positional Isomers

The primary synthetic route to this compound is the chlorination of the two methyl groups of 2,4-dimethyltoluene. Beyond the use of NCS, another significant method for introducing chloromethyl groups onto an aromatic ring is the Blanc chloromethylation reaction. This electrophilic substitution reaction typically uses formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. A patent describes an efficient and environmentally friendly process for the chloromethylation of substituted benzenes like anisole (B1667542) and 1,2-dimethoxybenzene (B1683551) using paraformaldehyde and hydrogen chloride gas in a toluene solvent system. google.com This methodology could be adapted for the synthesis of this compound from toluene, although controlling the regioselectivity to obtain the 2,4-isomer specifically presents a significant challenge.

The synthesis of positional isomers of bis(chloromethyl)toluene generally begins with the corresponding isomer of dimethyltoluene (xylene). For example, the synthesis of 1,4-bis(chloromethyl)benzene, a positional isomer analogue, starts from para-xylene. google.com Similarly, other isomers would be synthesized from ortho- and meta-xylenes.

The synthesis of analogous structures highlights various strategic approaches. For instance, 2,3-Bis(chloromethyl)pyridine can be synthesized through the chloromethylation of pyridine (B92270) derivatives. In another case, the monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene was prepared via the chloromethylation of the parent ether using acetic acid as a cosolvent. researchgate.net These examples underscore a common strategy: the synthesis of a substituted benzene or heterocycle followed by a chloromethylation step.

A summary of synthetic approaches for chloromethylated aromatics is presented below.

| Target Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 2,5-Bis(chloromethyl)pyridine | 2,5-Lutidine | N-Chlorosuccinimide, Benzoyl Peroxide | Radical Chlorination | conicet.gov.ar |

| 4-(Chloromethyl)-1,2-dimethoxybenzene | 1,2-Dimethoxybenzene | Paraformaldehyde, Hydrogen Chloride, Acetic Acid | Chloromethylation | google.com |

| 1,4-Bis(chloromethyl)benzene | p-Xylene | Trichloroisocyanuric acid (TCCA), N-hydroxyphthalimide | Radical Chlorination | google.com |

| 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene | 1-(2-ethylhexyloxy)-4-methoxybenzene | Acetic Acid, Paraformaldehyde, HCl | Chloromethylation | researchgate.net |

Optimization Strategies for Enhanced Yields and Purity in this compound Production

Optimizing the synthesis of this compound is crucial for improving reaction efficiency and simplifying purification. Key strategies focus on controlling reaction conditions to maximize the yield of the desired dichlorinated product while minimizing the formation of mono- and polychlorinated side products. conicet.gov.ar

Research into the radical chlorination of related compounds has shown that difficulties in obtaining high yields are often due to post-halogenation reactions that degrade the desired product. conicet.gov.ar Therefore, careful management of the reaction during its course and throughout the workup process is essential for product optimization. conicet.gov.ar

Several factors can be adjusted to enhance yield and purity:

Reagent Stoichiometry: The molar ratio of the chlorinating agent (e.g., NCS or TCCA) to the substrate is a critical parameter. Using an insufficient amount may lead to incomplete conversion, while an excess can promote the formation of over-chlorinated products. For the side-chain chlorination of toluene, it was found that 0.4 equivalents of TCCA were sufficient for the reaction to proceed effectively. google.com

Catalyst/Initiator Concentration: The amount of radical initiator (like benzoyl peroxide) or catalyst can significantly impact the reaction rate and selectivity. Optimization studies for the chlorination of toluene with TCCA investigated varying the equivalents of the N-hydroxyphthalimide (NHPI) catalyst to improve conversion. google.com

Solvent Choice: The reaction solvent can influence the solubility of reagents and the reaction pathway. Solvents such as dichloromethane, chlorobenzene, and tetrachloromethane have been used for chlorination reactions. conicet.gov.argoogle.com

Temperature Control: Maintaining an optimal temperature is vital. For radical chlorinations, reactions are often conducted at elevated temperatures (e.g., reflux) or with UV irradiation to facilitate the formation of radicals. conicet.gov.ar For chloromethylation reactions, cooling may be necessary to control the exothermic process and prevent side reactions. google.com

Purification Techniques: Achieving high purity often requires effective post-reaction purification. Column chromatography using silica (B1680970) gel is a common method for separating the desired bis(chloromethyl) product from unreacted starting material and other chlorinated species. google.com Recrystallization from suitable solvent systems, such as methanol/water, can also be employed to obtain high-purity crystalline products.

The table below illustrates the effect of varying reaction conditions on the chlorination of toluene, providing insights into potential optimization strategies for 2,4-dimethyltoluene.

| Chlorinating Agent | Catalyst (equiv.) | Solvent | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| TCCA (0.4 equiv.) | none | CH₂Cl₂ | 16 | 24 | google.com |

| TCCA (0.4 equiv.) | NHPI (0.05) | CH₂Cl₂ | 16 | 70 | google.com |

| TCCA (0.4 equiv.) | NHPI (0.2) | CH₂Cl₂ | 16 | 95 | google.com |

| TCCA (0.8 equiv.) | NHPI (0.1) | CH₂Cl₂ | 16 | 95 | google.com |

Mechanistic Investigations into 2,4 Bis Chloromethyl Toluene Reactivity

Detailed Reaction Mechanisms of Chloromethylation Pathways

The introduction of chloromethyl groups onto an aromatic ring, known as chloromethylation, is a fundamental electrophilic aromatic substitution reaction. dur.ac.ukmasterorganicchemistry.com The synthesis of 2,4-bis(chloromethyl)toluene from toluene (B28343) involves the reaction with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. libretexts.org

Electrophilic Aromatic Substitution: Intermediates and Transition State Analysis

The chloromethylation of toluene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. dur.ac.ukmasterorganicchemistry.com The reaction is initiated by the formation of a highly reactive electrophile. Under acidic conditions, formaldehyde is protonated, rendering its carbonyl carbon significantly more electrophilic. libretexts.org This species then attacks the electron-rich toluene ring. libretexts.org

The crucial electrophile in chloromethylation has been a subject of extensive study. Evidence suggests the involvement of the methoxymethyl cation (CH₃OCH₂⁺) or a related ion pair, such as CH₃OCH₂⁺Al₂Cl₇⁻, as a remarkably selective electrophile. nih.gov This selectivity is highlighted by the high toluene/benzene (B151609) reactivity ratios (k_T/k_B) of 500-600 and the low percentage of meta-isomers formed (around 0.4%). nih.govacs.org The methyl group of toluene is an activating group, directing the incoming electrophile to the ortho and para positions due to the stabilization of the resulting carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.comlibretexts.org The intermediate for attack at the para position is particularly stabilized due to a resonance structure where the positive charge is on the carbon bearing the methyl group. libretexts.org

The reaction proceeds through a two-step mechanism:

Attack of the electrophile: The π electrons of the toluene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). This is the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The formation of diarylmethane byproducts can occur, particularly at higher temperatures and with certain catalysts like aluminum chloride, through the reaction of the chloromethylated product with another toluene molecule. dur.ac.uk

Kinetic Studies and Reaction Rate Determination for Chloromethylation

Kinetic studies provide valuable insights into the reaction mechanism. For the chloromethylation of toluene with methoxyacetyl chloride (MAC) and aluminum chloride in nitromethane, the rate law is found to be R = (k₃/[AlCl₃]₀)[AlCl₃]²[MAC]. nih.govacs.org A similar rate law is observed when chloromethyl methyl ether (CMME) is used instead of MAC. nih.gov The reaction rate is independent of the arene concentration, suggesting that the rate-determining step is the formation of the electrophile. nih.govacs.org

When tin tetrachloride (SnCl₄) is used as the catalyst in dichloromethane, the rate law for the reaction with toluene and MAC is R = k₂[SnCl₄]₀[MAC]. nih.gov In contrast, for the reaction with benzene, the rate law is R = k₃[SnCl₄]₀[MAC][benzene]. nih.gov This difference in rate orders highlights that the specific kinetics can vary depending on the aromatic substrate and reaction conditions. dntb.gov.ua

The choice of catalyst and reaction conditions significantly influences the reaction rate and product distribution. dur.ac.uk For instance, strong acids like sulfuric acid are often used for chloromethylating deactivated aromatic compounds. dur.ac.uk The use of phase transfer catalysts can also enhance the reaction rate in biphasic systems. researchgate.net

Mechanistic Understanding of Functional Group Transformations of Chloromethyl Moieties

The two chloromethyl groups on the this compound molecule are highly reactive sites, susceptible to a variety of functional group transformations. These reactions are pivotal for the use of this compound as a building block in organic synthesis.

Nucleophilic Substitution Reactions of this compound

The chloromethyl groups of this compound readily undergo nucleophilic substitution reactions. libretexts.org The carbon atom of the chloromethyl group is electrophilic and is attacked by nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Common nucleophiles that react with this compound include:

Amines: Form the corresponding amino-substituted derivatives.

Thiols: Yield thioether products.

Alkoxides: Produce ether compounds.

Cyanide: Introduces a nitrile group.

The reactivity of the chloromethyl group is central to its utility. For instance, its reaction with nucleophiles is exploited in the synthesis of various pharmaceuticals and agrochemicals. The reaction with thiophenolates, for example, can lead to either direct substitution or ring expansion products, depending on the reaction conditions. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions of Halomethyl Arenes

| Nucleophile | Reagent Example | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | DMF or DMSO | Azide derivative | |

| Thiolate | Sodium thiolate (NaSR) | DMF or DMSO | Thioether | |

| Alkoxide | Sodium alkoxide (NaOR) | DMF or DMSO | Ether | |

| Amine | Various amines | - | Amine derivative | |

| Hydroxide | Hydroxide ion | - | Benzyl (B1604629) alcohol | libretexts.org |

This table is generated based on typical nucleophilic substitution reactions of halomethyl arenes.

Dehydrohalogenation Pathways and Quinodimethane-Type Intermediates

Under basic conditions, this compound can undergo dehydrohalogenation, which involves the elimination of hydrogen chloride. This elimination reaction leads to the formation of highly reactive intermediates known as quinodimethanes (or xylylenes). researchgate.nettu-dresden.de These intermediates are key in the synthesis of certain polymers.

The generation of quinodimethane intermediates can be achieved through various methods, including the reaction of bis(halomethyl)benzenes with a strong base like potassium tert-butoxide (the Gilch route). tu-dresden.de The mechanism involves the abstraction of a benzylic proton by the base, followed by the elimination of the chloride ion to form a double bond. This process occurs for both chloromethyl groups, resulting in the formation of the quinodimethane structure. These intermediates are highly reactive and readily polymerize. researchgate.net

Polymerization Mechanisms Initiated or Propagated by this compound Derived Monomers

This compound and its derivatives are important monomers in the synthesis of various polymers, most notably poly(p-xylylene)s (PPXs). researchgate.netresearchgate.net The polymerization can proceed through different mechanistic pathways, including radical and anionic mechanisms.

The polymerization of quinodimethane intermediates, generated from the dehydrohalogenation of this compound, is a primary route to PPXs. researchgate.nettu-dresden.de The high reactivity of quinodimethanes leads to spontaneous polymerization. researchgate.net The exact mechanism can be influenced by the reaction conditions. For example, in the Gilch route, which uses a strong base, an anionic polymerization mechanism is often proposed. tu-dresden.de

Atom Transfer Radical Polymerization (ATRP) is another powerful technique that can be initiated by compounds containing a chloromethyl group. acs.org In ATRP, the chloromethyl group can act as an initiator in the presence of a transition metal catalyst, typically a copper complex. acs.org The catalyst facilitates the reversible homolytic cleavage of the carbon-chlorine bond, generating a radical that can then propagate by adding to monomer units. This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. acs.org

Furthermore, this compound can be used as a crosslinking agent in polymerization reactions. For example, it can be used to create porous copolymer networks through Friedel-Crafts co-condensation with other aromatic monomers. rsc.org

Derivatization and Advanced Functionalization of 2,4 Bis Chloromethyl Toluene

Versatile Chemical Transformations of Chloromethyl Groups

The two chloromethyl groups on the toluene (B28343) ring are susceptible to nucleophilic substitution reactions, providing a straightforward pathway to a diverse range of derivatives. These transformations allow for the systematic modification of the molecule's properties and the introduction of functionalities suitable for further synthetic steps.

The chloromethyl groups of 2,4-bis(chloromethyl)toluene can be readily converted into other important functional groups such as azides, alcohols, and amines. These transformations are typically achieved through nucleophilic substitution reactions with appropriate reagents.

The synthesis of 2,4-bis(azidomethyl)toluene is accomplished by reacting this compound with an azide (B81097) salt, such as sodium azide. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or in an aqueous solution with a phase transfer catalyst to facilitate the displacement of the chloride ions by the azide nucleophile. google.comresearchgate.net The resulting diazide is a high-energy material and a useful precursor for other nitrogen-containing compounds. researchgate.netrsc.org The azide groups can be subsequently reduced to primary amines.

Conversion to the corresponding diol, 2,4-bis(hydroxymethyl)toluene , is achieved through hydrolysis of the dichloromethyl compound. This can be performed under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide. Alternatively, the diol can be synthesized via the reduction of the corresponding dicarboxylic acid or dialdehyde. prepchem.comrsc.org

The synthesis of 2,4-bis(aminomethyl)toluene can be approached in several ways. One common method involves the reduction of the aforementioned 2,4-bis(azidomethyl)toluene. nih.gov Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can effectively convert the azido (B1232118) groups to amino groups. acs.org Another route is the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. researchgate.net Direct amination with ammonia (B1221849) or other amine sources is also a potential, though often less selective, method. rsc.org

Table 1: Examples of Functional Group Interconversions from this compound

| Starting Material | Reagent(s) | Product | Functionality |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃) | 2,4-Bis(azidomethyl)toluene | Azido |

| This compound | Sodium Hydroxide (NaOH), H₂O | 2,4-Bis(hydroxymethyl)toluene | Hydroxyl |

| 2,4-Bis(azidomethyl)toluene | H₂, Pd/C or LiAlH₄ | 2,4-Bis(aminomethyl)toluene | Amino |

The chloromethyl groups of this compound are excellent electrophiles for carbon-carbon bond formation. caltech.edu These reactions are fundamental in extending the carbon framework and synthesizing more complex molecules.

One of the most powerful sets of tools for this purpose is transition-metal-catalyzed cross-coupling reactions. chemie-brunschwig.ch While the benzylic C-Cl bond is not as reactive as aryl halides in typical Suzuki or Negishi couplings, it can participate in similar transformations. nih.gov For instance, under specific palladium or nickel catalysis conditions, it can be coupled with organometallic reagents like organoboron compounds (in Suzuki-type reactions) or organozinc reagents (in Negishi-type reactions) to form new C-C bonds. chemie-brunschwig.chnih.govoup.com

Alkylation reactions are also a common strategy. The chloromethyl groups can react with a wide range of carbanions or other carbon nucleophiles. For example, reaction with cyanide ions introduces nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines. Reaction with Grignard reagents or organolithium compounds can introduce alkyl or aryl substituents. Furthermore, the Williamson ether synthesis, typically for forming C-O bonds, can be adapted for C-C bond formation with certain carbon nucleophiles. researchgate.net

Table 2: Selected Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki-type Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted toluene derivative |

| Alkylation | Cyanide (e.g., NaCN) | Dinitrile derivative |

| Alkylation | Grignard Reagent (R-MgBr) | Alkyl/Aryl substituted toluene derivative |

Conversion to Azido, Hydroxyl, and Amino Functionalities.

Regioselective Functionalization Methodologies for this compound

Achieving regioselective functionalization of one of the two chloromethyl groups in this compound presents a synthetic challenge due to their similar reactivity. However, subtle differences in their electronic and steric environments can be exploited. The chloromethyl group at the 2-position is ortho to the methyl group, which may exert some steric hindrance compared to the 4-position. conicet.gov.ar

Methodologies for achieving monofunctionalization often rely on carefully controlling reaction conditions. Using a stoichiometric amount (one equivalent or slightly less) of the nucleophile can favor the monosubstituted product. Lower reaction temperatures and shorter reaction times can also help to minimize the formation of the disubstituted product.

In some cases, the inherent, albeit small, difference in reactivity can be enhanced. For example, in halogenated benzene (B151609) dimethanols, selective monobromination has been achieved by controlling the reaction conditions, a principle that could potentially be applied to the chloromethyl analogue. tandfonline.com The choice of solvent can also play a crucial role; non-polar solvents might enhance selectivity by stabilizing radical intermediates in certain reaction types. For diol systems, organocatalysis has emerged as a powerful tool for achieving regioselectivity, which could inspire similar strategies for this compound. rsc.org

Design and Synthesis of Complex Precursors from this compound for Multistep Synthesis

This compound is a valuable precursor in multistep synthesis, a strategy used to build complex molecules through a series of chemical reactions. vapourtec.comlibretexts.org Its bifunctional nature allows it to act as a linker or a core component in the construction of larger, more intricate structures.

One significant application is in the synthesis of macrocycles. mdpi.com By reacting this compound with a dinucleophile under high dilution conditions, which favor intramolecular or [1+1] cyclization over polymerization, various macrocyclic compounds can be prepared. beilstein-journals.orgcore.ac.uk For example, reaction with a dithiol or a diamine can lead to the formation of thiacyclophanes or azacyclophanes, respectively. These macrocycles can have unique host-guest properties or serve as scaffolds for further functionalization.

In polymer chemistry, this compound can be used as a cross-linking agent or as a monomer in polycondensation reactions. Its reaction with other difunctional monomers can lead to the formation of linear or cross-linked polymers with specific thermal and mechanical properties.

Furthermore, the derivatized forms of this compound, such as the corresponding diol or diamine, are themselves important precursors. For instance, the diol can be used to synthesize polyesters and polyethers, while the diamine can be a monomer for polyamides and polyimines. nih.gov These polymers find applications in various fields, from materials science to medicinal chemistry.

Applications of 2,4 Bis Chloromethyl Toluene in Polymer Science and Materials Chemistry

Monomer and Crosslinker in Polymer Synthesis.

Polyurethane and Polyester (B1180765) Production

In the realm of condensation polymers, 2,4-Bis(chloromethyl)toluene serves as a valuable component. While direct references to its use in polyurethane and polyester production are not extensively detailed in the provided search results, the analogous compound, toluene (B28343) diisocyanate (TDI), is a major feedstock for polyurethanes. turi.orggildancorp.com TDI is used in the manufacturing of flexible and rigid foams, elastomers, coatings, and adhesives. turi.orgresearchgate.net The production of polyurethane prepolymers with isocyanate end groups often involves reacting an unsymmetrical diisocyanate with a polyol. google.com Similarly, in polyester synthesis, dicarboxylic acids or their derivatives are reacted with diols. researchgate.netgoogle.com The chloromethyl groups on this compound can, in principle, be converted to other functional groups, such as hydroxyl or isocyanate groups, that are suitable for polyester and polyurethane synthesis. Chlorinated aromatic hydrocarbons can also act as carriers in the dyeing process for polyester fibers. gildancorp.comroadmaptozero.com

Utilization in Specialty Resin Manufacturing

The compound is a precursor in the synthesis of specialty resins. ontosight.ai For instance, it can be used to produce epoxy resins, which are known for their strong adhesive properties and are widely used in coatings and composite materials. ontosight.ai The reactivity of the chloromethyl groups allows for the creation of highly crosslinked and durable resin networks. It is also used in the production of ionene elastomers, where it acts as a linking agent. google.com

Synthesis of Functionalized Polymers via Reactive Chloromethyl Groups

The chloromethyl groups are the key to the versatility of this compound, as they can undergo a variety of chemical transformations to introduce specific functionalities into a polymer structure. ontosight.aiacs.org This allows for the design of polymers with tailored chemical and physical properties.

The chloromethyl groups on this compound can serve as initiation sites for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. acs.orgcmu.edu ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgcmu.edu By using this compound as a difunctional initiator, polymers with specific end-group functionalities can be created. acs.org For example, it can be used to initiate the polymerization of monomers like styrene (B11656) and methyl methacrylate. cmu.eduresearchgate.net The resulting polymers can have complex architectures, such as star polymers, when a multifunctional initiator is employed. cmu.edu

This compound is a crucial building block in the synthesis of hypercrosslinked polymers (HCPs). jcatalysis.comresearchgate.net These materials are characterized by a high degree of crosslinking, leading to a rigid, porous structure with a large surface area. jcatalysis.comsci-hub.sersc.org The formation of HCPs often involves a Friedel-Crafts reaction where the chloromethyl groups react with aromatic rings in the polymer backbone, creating a permanent, interconnected network. jcatalysis.comjcatalysis.comsci-hub.se This process can be achieved through self-condensation of monomers like this compound or by using it as an external crosslinker for other polymers. jcatalysis.comjcatalysis.comresearchgate.net The resulting HCPs have shown promise in applications such as gas storage and catalysis. jcatalysis.comjcatalysis.com

The table below summarizes the properties of some hypercrosslinked polymers synthesized using bis(chloromethyl) monomers.

| Monomer | Crosslinker | Catalyst | BET Surface Area (m²/g) |

| Dichloroxylene (DCX) | Self-condensed | FeCl₃ | up to 1431 |

| 4,4′-Bis(chloromethyl)-1,1′-biphenyl (BCMBP) | Self-condensed | FeCl₃ | up to 1874 |

| 9,10-Bis(chloromethyl)anthracene (BCMA) | Self-condensed | FeCl₃ | up to 1904 |

Data sourced from references researchgate.netrsc.org

This compound can be utilized as a precursor for the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives. google.comacs.org These materials are of significant interest due to their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. d-nb.info The synthesis often involves a dehydrohalogenation polymerization, where the chloromethyl groups are eliminated to form the vinylene linkages that create the conjugated polymer backbone. acs.orgtu-dresden.de By modifying the starting monomer, the properties of the resulting PPV derivative can be tuned to optimize its performance in electronic devices. google.com

Hypercrosslinked Polymer Networks (HCPs) Formation.

Polymerization Kinetics and Mechanistic Aspects of this compound-Derived Monomers

The two chloromethyl groups on the toluene ring make this compound a valuable precursor for creating bifunctional monomers. These monomers can undergo polymerization through various mechanisms, where the kinetics and reaction control are crucial for determining the final polymer's structure and properties. While this compound is often used as a crosslinking agent, its derivatives can act as monomers in polymerization reactions like controlled radical polymerization.

Monomer Conversion Kinetics and Polymer Growth

The study of monomer conversion kinetics provides insight into the rate of polymerization and the growth of polymer chains over time. In controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), a linear relationship is often observed between the monomer conversion and the number-average molecular weight (Mn) of the polymer. acs.orgresearchgate.net This linear evolution indicates a constant number of active propagating chains, which is a hallmark of a "living" polymerization process. acs.orgsigmaaldrich.com

The rate of polymerization is typically first-order with respect to the monomer concentration. The progress of the reaction and monomer consumption can be monitored using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy and gel-permeation chromatography (GPC). acs.org For instance, in zwitterionic ring-opening polymerization, ¹H NMR is used to determine the monomer concentration at various time points, while GPC is used to measure molecular weights and distributions. acs.org In polymerizations involving monomers derived from this compound, a similar kinetic analysis would be applicable. The plot of ln([M]₀/[M]t) versus time would be linear if the number of active species remains constant, confirming a controlled polymerization process. Deviations from this linearity, especially at high monomer conversions, might suggest the occurrence of side reactions or changes in the number of active centers. researchgate.net

Influence of Reaction Parameters on Polymerization Control and Molecular Weight Distribution

The ability to control the polymerization process is essential for synthesizing polymers with a predefined molecular weight and a narrow molecular weight distribution (MWD), often quantified by the polydispersity index (PDI or Mw/Mn). acs.org Several reaction parameters significantly influence this control.

Initiator and Catalyst: In controlled polymerizations like ATRP, the initiator determines the number of growing polymer chains. acs.org For monomers derived from this compound, the benzylic chloride groups themselves can act as initiation sites. The choice of catalyst system, typically a transition metal complex, is critical. The rate of the polymerization is first order with respect to the concentration of the alkyl halide initiator. acs.org To achieve a narrow MWD, the halogen atom must rapidly and selectively migrate between the growing polymer chain and the transition-metal complex. acs.org

Temperature: Temperature affects the rates of initiation, propagation, termination, and deactivation. An increase in temperature generally increases the rate of polymerization. acs.org However, higher temperatures can also promote side reactions, such as chain transfer, which can broaden the MWD. acs.org The optimal temperature is therefore a balance between achieving a practical polymerization rate and maintaining control over the polymer architecture. acs.org

Solvent: The choice of solvent is crucial as it can affect catalyst solubility and activity. acs.org The solvent should be inert and not participate in chain transfer reactions. acs.org Solvents like toluene, anisole (B1667542), and dimethylformamide (DMF) are commonly used in various polymerization reactions. acs.org

Additives: In some cases, additives are used to enhance control. For example, Lewis acids can be used in certain cationic polymerizations to activate and stabilize the catalyst. acs.org The presence of strong nucleophiles, on the other hand, might terminate the polymerization process. acs.org

The interplay of these parameters is summarized in the table below, illustrating their general effects on polymerization outcomes.

| Reaction Parameter | Effect on Polymerization | Desired Condition for Control |

| Initiator Concentration | Inversely proportional to molecular weight. acs.org | Matched to target molecular weight. |

| Catalyst System | Determines the equilibrium between active and dormant species. acs.org | Rapid and reversible activation/deactivation. acs.org |

| Temperature | Affects all reaction rates; higher temps can increase side reactions. acs.org | Optimized for monomer and catalyst system to minimize side reactions. acs.org |

| Solvent | Influences catalyst solubility and potential for chain transfer. acs.org | Inert, good solvent for both monomer and polymer. acs.org |

| Monomer Conversion | High conversion can lead to increased side reactions and broader MWD. acs.org | Often stopped before full conversion to maintain narrow PDI. |

Engineering of Advanced Materials Utilizing this compound as a Structural Unit

The reactive nature of this compound makes it an ideal building block for creating a variety of advanced materials. Its ability to act as a crosslinker allows for the formation of robust, three-dimensional polymer networks with applications ranging from adsorption to catalysis.

Fabrication of Porous Organic Frameworks and Adsorbents

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and robust structures. nih.govossila.comacs.org These properties make them excellent candidates for applications in gas storage and as adsorbents for pollutants. This compound and similar bis(chloromethyl) aromatic compounds can be used to synthesize hyper-crosslinked polymers (HCPs) through Friedel-Crafts alkylation reactions, where the aromatic rings are linked together by methylene (B1212753) bridges. liverpool.ac.ukrsc.org

These reactions, often catalyzed by Lewis acids like iron(III) chloride (FeCl₃), can produce networks with high specific surface areas, sometimes exceeding 1900 m²/g. liverpool.ac.uk The resulting materials have shown promise in adsorbing gases and organic pollutants. For example, polymers synthesized from similar aromatic precursors have been used to remove benzene (B151609) and toluene from humid streams and phenol (B47542) from coal tar. researchgate.netjlu.edu.cnresearchgate.net The hydrophobic nature of these aromatic polymers can be advantageous for adsorbing organic molecules even in the presence of high humidity. researchgate.net

The table below presents data on porous polymers synthesized using bis(chloromethyl) aromatic compounds, highlighting their adsorbent properties.

| Polymer System | Crosslinker/Monomer | Specific Surface Area (m²/g) | Application |

| Hyper-crosslinked Polystyrene | 1,4-Bis(chloromethyl)benzene (B146612) | 1394 | VOC Adsorption (Benzene) researchgate.net |

| Poly(vinyl-benzyl-imidazolium) chloride | 1,4-Bis(chloromethyl)benzene | 13.86 | Phenol Adsorption researchgate.netjlu.edu.cn |

| Microporous Organic Polymer | 4,4'-Bis(chloromethyl)-1,1'-biphenyl | up to 1904 | H₂ Storage liverpool.ac.uk |

| Ordered Mesoporous Carbons | N/A (Phenolic Resin Precursor) | up to 2661 | Toluene Adsorption nih.gov |

Polymeric Supports for Catalysis and Separations

The creation of robust polymeric supports is essential for heterogeneous catalysis and membrane-based separations. Immobilizing a catalyst on a solid support facilitates its separation from the reaction mixture, allowing for easy recovery and reuse. researchgate.net Similarly, polymeric membranes provide a physical barrier for selective transport of molecules. acs.orgnih.gov

This compound serves as an excellent crosslinking agent to impart mechanical and thermal stability to polymer supports. For example, it can be used to crosslink polystyrene-based resins. The remaining chloromethyl groups, or other functional groups incorporated into the polymer backbone, can then be used to anchor catalytically active species, such as chiral ligands for asymmetric synthesis or acidic/basic groups for various organic transformations. researchgate.netmdpi.com

In the field of separations, this compound can be used to prepare crosslinked polymeric membranes. Crosslinking is often necessary to control the degree of swelling in the membrane, which can otherwise negatively impact its separation performance, especially in the separation of aromatic and aliphatic compounds. nih.gov These crosslinked membranes can be tailored for specific applications, such as pervaporation or gas separation (e.g., CO₂/CH₄), by carefully selecting the base polymer and crosslinking density. nih.govmdpi.com For instance, poly(vinyl imidazolium)-based polymers crosslinked with 1,4-bis(chloromethyl)benzene have been prepared for use as adsorbents, demonstrating the versatility of this chemical approach. researchgate.netjlu.edu.cn

Computational and Theoretical Investigations of 2,4 Bis Chloromethyl Toluene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. By solving approximations of the Schrödinger equation, these methods can yield highly accurate information about molecular orbitals, charge distributions, and potential energy surfaces.

Density Functional Theory (DFT) has become a central tool for predicting the chemical reactivity of molecular systems. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy. mdpi.com Several key descriptors derived from DFT calculations are used to quantify and predict the reactivity of a molecule like 2,4-bis(chloromethyl)toluene. researchgate.net

Key DFT reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap (Eg): The energy difference between the HOMO and LUMO is a critical indicator of molecular reactivity. mdpi.com A smaller energy gap generally corresponds to higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Global Hardness (η): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," and those with a small gap are "soft."

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. In a reaction between two molecules, electrons will flow from the molecule with a higher chemical potential (the nucleophile) to the one with a lower chemical potential (the electrophile). mdpi.com

Electrophilicity Index (ω): This global index provides a quantitative measure of a molecule's ability to act as an electrophile.

For this compound, the two chloromethyl (-CH₂Cl) groups are expected to be the primary sites for nucleophilic attack due to the electron-withdrawing nature of the chlorine atoms, making the adjacent carbon atoms electrophilic. DFT calculations can precisely map the electrostatic potential and calculate local reactivity indices, such as Fukui functions, to confirm and quantify the reactivity at these specific atomic sites.

Table 1: Conceptual DFT Reactivity Descriptors This interactive table summarizes key reactivity parameters calculated using DFT and their significance in predicting chemical behavior.

| Descriptor | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Eg | ELUMO - EHOMO | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. mdpi.com |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Governs electron flow between reacting species. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. researchgate.net |

| Electrophilicity Index | ω | μ² / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org These different arrangements have varying potential energies due to factors like steric hindrance and torsional strain. libretexts.org

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. The goal is to identify the most stable conformer(s), which have the lowest energy. This is often achieved using force-field methods (also known as molecular mechanics) or quantum mechanical calculations. Common force fields include MM2, MM3, and MMFF94, which are frequently used for their balance of speed and accuracy in conformational analysis. bath.ac.ukresearchgate.net

Generating Initial Structures: Creating various possible conformations by systematically rotating the C-C bonds between the benzene (B151609) ring and the chloromethyl groups.

Energy Minimization: Applying an algorithm, such as the steepest descent or conjugate gradient method, to each initial structure. This process iteratively adjusts the atomic coordinates to lower the total potential energy until a local minimum is reached.

Identifying Global Minimum: Comparing the energies of all the optimized local minima to identify the most stable conformation, known as the global minimum.

Finding the lowest-energy conformation is crucial as it represents the most populated state of the molecule under thermal equilibrium and is an excellent starting point for further simulations, such as molecular dynamics.

Density Functional Theory (DFT) Applications for Reactivity Prediction.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and System Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of how a substance behaves at the atomic level. This is particularly useful for understanding the properties of liquids, the process of molecular aggregation, and the interactions between a solute and a solvent. researchgate.netnih.gov

For this compound, MD simulations could be employed to study several aspects of its behavior:

Intermolecular Interactions: Simulations of multiple this compound molecules would reveal how they interact with each other in a condensed phase. This includes analyzing the preferred orientation (e.g., stacking of the aromatic rings) and the nature of the intermolecular forces, such as van der Waals interactions.

Solvent Effects: Placing this compound in a simulation box with a solvent like toluene (B28343) or water would allow for the study of solvation. koreascience.kr MD can calculate properties like the radial distribution function to show how solvent molecules arrange around the solute. Simulations in different solvents can help explain solubility characteristics.

System Dynamics: MD simulations track the movement of molecules, allowing for the calculation of dynamic properties like self-diffusion coefficients, which describe how quickly molecules move through the system. koreascience.kr

For instance, MD simulations of similar aromatic molecules like toluene and p-xylene (B151628) have been used to study their liquid structure and thermodynamic properties, showing that intermolecular interactions become stronger with increased methylation of the benzene ring. koreascience.kr A similar approach for this compound would provide insight into its bulk properties and behavior in solution.

Reaction Pathway Modeling and Activation Energy Calculations for Synthetic Processes

Computational chemistry can be used to model the entire course of a chemical reaction, providing a step-by-step map of the transformation from reactants to products. This involves identifying transition states—the highest energy point along the reaction coordinate—and any intermediate species.

The synthesis of this compound typically involves the chloromethylation of toluene. acs.org Modeling this reaction computationally would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants (e.g., toluene, formaldehyde (B43269), and HCl) approach and transform.

Locating Transition States: Identifying the specific molecular geometry at the peak of the energy barrier between reactants and products.

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. The activation energy is a critical parameter that dictates the rate of a chemical reaction, as described by the Arrhenius equation. mdpi.com A lower activation energy corresponds to a faster reaction. mdpi.com

Theoretical studies on similar reactions, such as hydroformylation or other electrophilic additions, have successfully used DFT and other methods to calculate activation energies and elucidate reaction mechanisms. acs.orgjournals.co.za These calculations can help chemists understand why a particular reaction is favored, predict the formation of byproducts, and optimize reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the desired product, this compound.

Table 2: Illustrative Activation Energies for Related Chemical Processes This table provides examples of activation energies from computational studies of various reactions, illustrating the type of data obtained from reaction pathway modeling.

| Reaction / Process | System | Computational Method | Activation Energy (kJ/mol) | Reference |

| Oxidative Addition / Reductive Elimination | CH₃C(O)Co(CO)₃ + H₂ | BP86 DFT | 36.3 | acs.org |

| Enzymatic Degradation | 2,4-Dichlorophenol with Horseradish Peroxidase | Experimental (Arrhenius plot) | 14.63 - 17.7 | mdpi.com |

| CMF Formation from HMF | 5-(Hydroxymethyl)furfural | Experimental | 74 ± 25 | mdpi.com |

| C₆₀ Release from Diels-Alder Adduct | C₆₀-anthracene adduct | DFT | ~190 (45.45 kcal/mol) | uni-tuebingen.de |

Advanced Spectroscopic and Analytical Characterization for Research on 2,4 Bis Chloromethyl Toluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,4-bis(chloromethyl)toluene. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule. ox.ac.uk

¹H NMR spectroscopy provides information about the different types of protons and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons, the methyl group protons, and the chloromethyl group protons. The splitting patterns of these signals, a result of spin-spin coupling, offer valuable insights into the neighboring protons. ox.ac.uk

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. ox.ac.uk Each unique carbon atom in this compound will produce a distinct signal, allowing for the identification of the aromatic carbons, the methyl carbon, and the chloromethyl carbons.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | Multiplet | Aromatic Protons |

| ¹H | ~4.6 | Singlet | Chloromethyl Protons (-CH₂Cl) |

| ¹H | ~2.4 | Singlet | Methyl Protons (-CH₃) |

| ¹³C | ~138 | Singlet | Aromatic C (quaternary) |

| ¹³C | ~135 | Singlet | Aromatic C (quaternary) |

| ¹³C | ~130-135 | Doublet | Aromatic CH |

| ¹³C | ~45 | Triplet | Chloromethyl Carbon (-CH₂Cl) |

| ¹³C | ~20 | Quartet | Methyl Carbon (-CH₃) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Real experimental data should be consulted for accurate assignments. sigmaaldrich.com

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or reaction mixtures involving this compound, multi-dimensional NMR techniques are employed. numberanalytics.com Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. usask.ca

COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons. numberanalytics.com

HSQC correlates protons to their directly attached carbons, definitively linking the proton signals of the methyl and chloromethyl groups to their respective carbon signals. numberanalytics.com

HMBC shows correlations between protons and carbons over two or three bonds. numberanalytics.com This is crucial for confirming the positions of the chloromethyl groups and the methyl group on the benzene (B151609) ring by observing correlations from the benzylic protons to the aromatic carbons.

These techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity in the assignment of the NMR spectra. researchgate.net

The non-destructive nature of NMR spectroscopy makes it an ideal tool for monitoring chemical reactions in real-time. mdpi.com By acquiring a series of NMR spectra over the course of a reaction involving this compound, researchers can track the disappearance of reactant signals and the appearance of product signals. weizmann.ac.il This allows for the determination of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. nih.govnih.govcopernicus.org

For instance, in a substitution reaction where the chloromethyl groups are replaced, the characteristic singlet of the -CH₂Cl protons would decrease in intensity, while new signals corresponding to the product's methylene (B1212753) protons would emerge. The integration of these signals at different time points can be used to calculate the rate of the reaction. weizmann.ac.il Ultrafast 2D NMR techniques can even capture spectra in a matter of seconds, providing a powerful method for studying rapid chemical transformations. weizmann.ac.il

Multi-Dimensional NMR Techniques for Complex Structure Assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. uni-siegen.de These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" spectrum. uni-siegen.de

Infrared (IR) spectroscopy is particularly sensitive to polar bonds and is used to detect the presence of characteristic functional groups. For this compound, key IR absorption bands would include:

C-H stretching vibrations of the aromatic ring and the methyl/chloromethyl groups.

C=C stretching vibrations within the aromatic ring.

C-Cl stretching vibrations of the chloromethyl groups.

Bending vibrations (in-plane and out-of-plane) of the C-H bonds.

Raman spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds. umsl.edu It often provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring. researchgate.net

The position, intensity, and shape of the vibrational bands in IR and Raman spectra are directly correlated with the molecular structure and the strength of the chemical bonds. uni-siegen.de For example, the frequency of the C-Cl stretching vibration can provide information about the electronic environment of the chloromethyl group. Changes in the substitution pattern on the aromatic ring would lead to shifts in the characteristic frequencies of the ring's vibrational modes. By comparing the experimental spectra with theoretical calculations or with spectra of related compounds, a detailed understanding of the molecular structure can be achieved.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Bond Type |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | C-H |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | C-H |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | C=C |

| C-Cl Stretch | 800-600 | 800-600 | C-Cl |

Note: These are general ranges, and specific values can be found in spectral databases. nih.govualberta.ca

Similar to NMR, both IR and Raman spectroscopy can be used for the in situ monitoring of chemical reactions involving this compound. birmingham.ac.uk This is often achieved using fiber-optic probes that can be inserted directly into the reaction vessel. acs.org

For example, during a reaction where the chloromethyl group is transformed into another functional group, the intensity of the C-Cl stretching band would decrease, while new bands corresponding to the newly formed functional group would appear. This allows for real-time tracking of the reaction progress, optimization of reaction conditions, and detection of any intermediate species that may form. researchgate.net This technique is particularly valuable for understanding the kinetics and mechanisms of polymerization reactions where this compound might be used as a monomer or cross-linking agent.

Correlation of Vibrational Frequencies with Molecular Structure and Bonding.

Mass Spectrometry for Molecular Identification and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. orgsyn.org For this compound, mass spectrometry is used to confirm its molecular formula (C₉H₁₀Cl₂). nist.gov High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms. For this compound, characteristic fragments would include the loss of a chlorine atom, a chloromethyl group, or a methyl group.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to most abundant isotope) | Identity |

| [M]⁺ | 188 | Molecular Ion |

| [M-Cl]⁺ | 153 | Loss of a Chlorine Atom |

| [M-CH₂Cl]⁺ | 139 | Loss of a Chloromethyl Group |

| [M-CH₃]⁺ | 173 | Loss of a Methyl Group |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for chlorine-containing fragments. nih.govuni.lu

Furthermore, mass spectrometry can be coupled with techniques like gas chromatography (GC-MS) to separate components of a mixture before analysis. epa.gov This is particularly useful for analyzing the purity of this compound and for identifying byproducts in a reaction mixture. By trapping and analyzing reactive intermediates, mass spectrometry can also provide crucial mechanistic insights into the chemical transformations of this compound. whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact molecular mass. etamu.eduntu.edu.sg Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

The theoretical exact mass and monoisotopic mass of this compound (C₉H₁₀Cl₂) have been computed and are crucial reference points for experimental verification. sielc.com The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average mass considers the natural isotopic abundance of all isotopes. nih.govresearchgate.net

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀Cl₂ | PubChem sielc.com |

| Average Mass | 189.08 g/mol | PubChem sielc.com |

| Exact Mass | 188.0159557 Da | PubChem sielc.com |

| Monoisotopic Mass | 188.0159557 Da | PubChem sielc.com |

The accurate mass measurement by HRMS is a critical first step in the characterization of this compound, confirming its elemental formula before further structural analysis is undertaken.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. epa.govepa.gov In an MS/MS experiment, the molecular ion of this compound is first selected in the mass spectrometer and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. epa.gov

The fragmentation of this compound is expected to proceed through characteristic pathways for benzylic halides. Common fragmentation events include the loss of a chlorine atom, the loss of a chloromethyl radical, and rearrangements of the aromatic ring.

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₉Cl]⁺ | Loss of a chlorine atom ([M-Cl]⁺) |

| 117 | [C₉H₉]⁺ | Loss of both chlorine atoms and one hydrogen ([M-2Cl-H]⁺) or loss of HCl from the [M-Cl]⁺ ion |

| 155 | [C₉H₉³⁷Cl]⁺ | Isotopic peak corresponding to the presence of the ³⁷Cl isotope in the [M-Cl]⁺ fragment |

The analysis of these fragmentation patterns in conjunction with the accurate mass data from HRMS provides a high level of confidence in the structural assignment of this compound.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its presence in complex mixtures. nih.gov When coupled with spectroscopic detectors, these methods provide both qualitative and quantitative information.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. etamu.edu The separated components then enter the mass spectrometer, which provides mass spectra for identification. GC-MS is particularly useful for determining the purity of a this compound sample and for identifying and quantifying it in reaction mixtures or environmental samples. jmchemsci.com The NIST Mass Spectrometry Data Center lists GC-MS data for this compound, indicating its amenability to this technique. etamu.edu

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. ntu.edu.sg HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For non-volatile or thermally labile compounds, HPLC is often the method of choice. A study on the separation of a related isomer, 3,6-Bis(chloromethyl)toluene, demonstrated the use of reverse-phase HPLC with a mobile phase consisting of acetonitrile (B52724) and water. sielc.com This suggests that a similar approach could be effective for the analysis of this compound. Coupling HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS) would allow for both quantification and structural confirmation. nih.gov

The choice between GC-MS and HPLC for the analysis of this compound depends on the specific requirements of the analysis, such as the nature of the sample matrix and the presence of other non-volatile compounds. Both techniques, however, are crucial for ensuring the purity of the compound for research purposes and for studying its behavior in various chemical and biological systems.

Catalytic Transformations Involving 2,4 Bis Chloromethyl Toluene and Its Derivatives

Integration of 2,4-Bis(chloromethyl)toluene as a Substrate in Catalytic Cycles